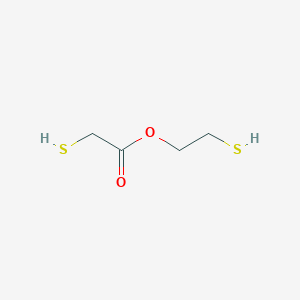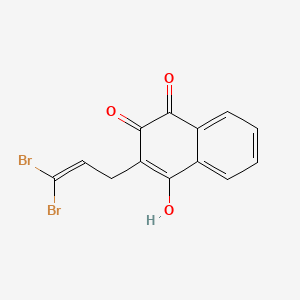
3-(3,3-Dibromoprop-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Dibromoprop-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a naphthalene ring system substituted with a hydroxyl group and a dibromopropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dibromoprop-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione typically involves the bromination of a suitable naphthoquinone precursor followed by the introduction of the propenyl group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The reaction conditions often include:
Solvent: Acetic acid or dichloromethane
Temperature: Room temperature to reflux
Catalyst: Iron(III) bromide or aluminum bromide
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dibromoprop-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.
Substitution: The dibromopropenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Hydroquinone derivatives
Substitution: Substituted naphthoquinones with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The biological activity of 3-(3,3-Dibromoprop-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione is attributed to its ability to interact with cellular targets such as enzymes and DNA. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the induction of oxidative stress can lead to cell death.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-[(3,3-dibromoprop-2-en-1-yl)oxy]phenol: Similar in structure but with an additional ether linkage.
1-Phenylprop-2-en-1-one: Shares the propenyl group but lacks the naphthoquinone core.
Uniqueness
3-(3,3-Dibromoprop-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione is unique due to the combination of the naphthoquinone core and the dibromopropenyl group, which imparts distinct chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups in the molecule allows for versatile chemical transformations and interactions with biological targets.
Properties
CAS No. |
36417-15-9 |
|---|---|
Molecular Formula |
C13H8Br2O3 |
Molecular Weight |
372.01 g/mol |
IUPAC Name |
3-(3,3-dibromoprop-2-enyl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C13H8Br2O3/c14-10(15)6-5-9-11(16)7-3-1-2-4-8(7)12(17)13(9)18/h1-4,6,16H,5H2 |
InChI Key |
XORFFJDRIVKWMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CC=C(Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


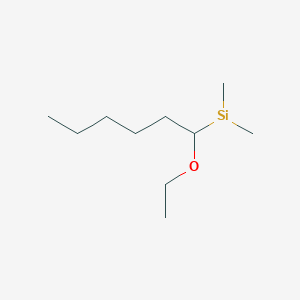
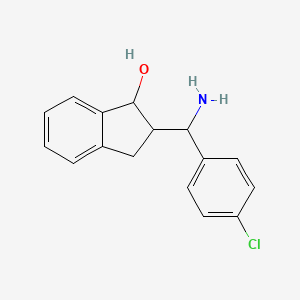

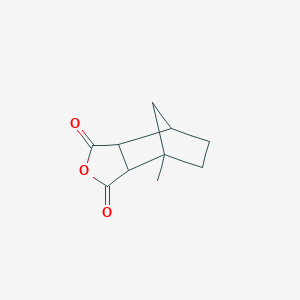
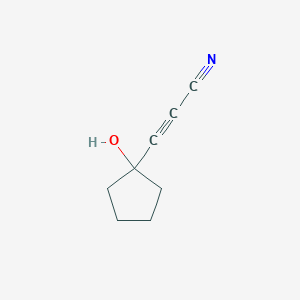
![9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one](/img/structure/B14679936.png)


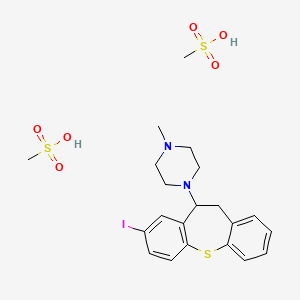

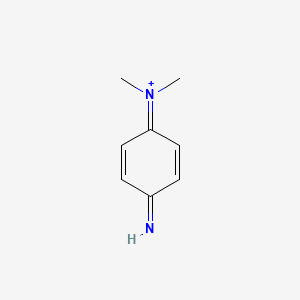
![3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane](/img/structure/B14679999.png)
